4-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
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Overview
Description
4-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the pyrazole moiety. Transition-metal-catalyzed reactions and organocatalytic methods are often employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process. The use of phthalimide-N-sulfonic as a catalyst has been reported to facilitate the synthesis of isoindoline-1,3-dione derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to interact with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A core structure shared with the compound, known for its diverse chemical reactivity and applications.
Phthalimides: Compounds with similar structural motifs, widely used in pharmaceuticals and organic synthesis.
Dioxopiperidines: Compounds with related structures, explored for their therapeutic potential.
Uniqueness
4-Amino-2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of an isoindoline-1,3-dione core and a pyrazole moiety. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-amino-2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-10(8(2)17-16-7)6-18-13(19)9-4-3-5-11(15)12(9)14(18)20/h3-5H,6,15H2,1-2H3,(H,16,17) |
InChI Key |
KUBKQZXGMKZTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
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